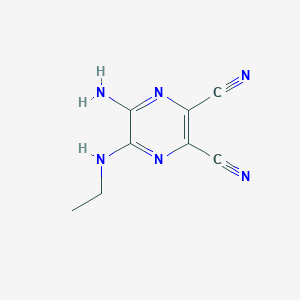

5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

XL413 (chlorhydrate) : est un inhibiteur puissant et sélectif de la kinase du cycle cellulaire 7 (CDC7). Cette kinase est essentielle à l'initiation et au maintien de la réplication de l'ADN. XL413 (chlorhydrate) a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose et à inhiber la prolifération des cellules cancéreuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de XL413 (chlorhydrate) implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les étapes clés impliquent généralement :

- Formation du noyau de benzofuro[3,2-d]pyrimidin-4(3H)-one.

- Introduction du groupe pyrrolidin-2-yle.

- Chloration pour introduire le substituant chloro.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques soient propriétaires, l'approche générale implique une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le produit final est souvent purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de Réactions : XL413 (chlorhydrate) subit principalement :

Réactions de Substitution : Introduction de divers substituants pour modifier son activité.

Réactions d'Oxydation et de Réduction : Pour explorer différents états d'oxydation et leurs effets sur l'activité.

Réactifs et Conditions Communs :

Réactions de Substitution : Impliquent généralement des réactifs comme les halogènes et les nucléophiles à des températures contrôlées.

Réactions d'Oxydation et de Réduction : Utilisent généralement des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium.

Produits Principaux : Les principaux produits formés à partir de ces réactions sont des dérivés de XL413 (chlorhydrate) avec des groupes fonctionnels modifiés, qui sont ensuite testés pour une activité biologique améliorée .

Applications de la Recherche Scientifique

Chimie : XL413 (chlorhydrate) est utilisé comme un composé outil pour étudier le rôle de la kinase CDC7 dans la réplication de l'ADN et la régulation du cycle cellulaire.

Biologie : En recherche biologique, XL413 (chlorhydrate) est utilisé pour étudier les mécanismes de la division cellulaire et les effets de l'inhibition de CDC7 sur les processus cellulaires.

Médecine : En recherche médicale, XL413 (chlorhydrate) a montré un potentiel prometteur dans la thérapie du cancer. Il induit l'apoptose et inhibe la prolifération des cellules cancéreuses, ce qui en fait un candidat potentiel pour les médicaments anticancéreux .

Industrie : Dans l'industrie pharmaceutique, XL413 (chlorhydrate) est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la kinase CDC7 .

Mécanisme d'Action

XL413 (chlorhydrate) exerce ses effets en inhibant sélectivement la kinase CDC7. Cette kinase est impliquée dans l'initiation et le maintien de la réplication de l'ADN. En inhibant CDC7, XL413 (chlorhydrate) perturbe le processus de réplication de l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires comprennent le complexe CDC7-Dbf4, qui est essentiel à l'activation de la machinerie de réplication .

Applications De Recherche Scientifique

Chemistry: XL413 (hydrochloride) is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

Biology: In biological research, XL413 (hydrochloride) is used to investigate the mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.

Medicine: In medical research, XL413 (hydrochloride) has shown promise in cancer therapy. It induces apoptosis and inhibits the proliferation of cancer cells, making it a potential candidate for anti-cancer drugs .

Industry: In the pharmaceutical industry, XL413 (hydrochloride) is used in the development of new therapeutic agents targeting CDC7 kinase .

Mécanisme D'action

XL413 (hydrochloride) exerts its effects by selectively inhibiting the CDC7 kinase. This kinase is involved in the initiation and maintenance of DNA replication. By inhibiting CDC7, XL413 (hydrochloride) disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the CDC7-Dbf4 complex, which is essential for the activation of the replication machinery .

Comparaison Avec Des Composés Similaires

Composés Similaires :

BMS-863233 : Un autre inhibiteur puissant de CDC7 avec une sélectivité et un mécanisme d'action similaires.

Inhibiteurs de CK2 : Bien que moins sélectifs, ces inhibiteurs ciblent également les kinases impliquées dans la régulation du cycle cellulaire.

Inhibiteurs de PIM1 : Ces inhibiteurs ciblent une kinase différente mais ont des rôles qui se chevauchent dans le contrôle du cycle cellulaire.

Unicité de XL413 (chlorhydrate) : XL413 (chlorhydrate) se distingue par sa forte sélectivité pour la kinase CDC7 par rapport à un panel d'autres kinases. Cette sélectivité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique .

Propriétés

Numéro CAS |

123188-99-8 |

|---|---|

Formule moléculaire |

C8H8N6 |

Poids moléculaire |

188.19 g/mol |

Nom IUPAC |

5-amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C8H8N6/c1-2-12-8-7(11)13-5(3-9)6(4-10)14-8/h2H2,1H3,(H2,11,13)(H,12,14) |

Clé InChI |

ZJDWHIVCIAXIKL-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=C(N=C1N)C#N)C#N |

SMILES canonique |

CCNC1=NC(=C(N=C1N)C#N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.